5-bromo-1H-pyrrole-2-carboxamide
Overview
Description
5-Bromo-1H-pyrrole-2-carboxamide, also known as 5-bromopyrrole-2-carboxamide or 5-bromopyrrole-2-carboxylic acid amide, is an organic compound commonly used in scientific research. It is a heterocyclic compound with the molecular formula C5H5BrN2O. This compound has been found to have interesting properties, making it a valuable tool for researchers in various fields such as biochemistry, pharmacology, and medicine.
Scientific Research Applications
Regioselective Bromination Techniques
Electrophilic bromination of pyrroles with carbonyl substituents often leads to a mix of 4- and 5-brominated species. However, a technique using tetra-butyl ammonium tribromide (TBABr3) has been shown to yield predominantly the 5-brominated species, highlighting its potential in substrate-controlled regioselective bromination (Gao et al., 2018).
Enzyme-Catalyzed Bromination
The use of hydrogen peroxide and sodium bromide at specific pH and temperature conditions, catalyzed by vanadate(V)-dependent bromoperoxidase, enables electrophilic aromatic bromination of substituted 1H-pyrroles. This method has been utilized to prepare marine natural products under biomimetic conditions (Wischang & Hartung, 2011).
Synthesis of Pyrrole Alkaloid Natural Products
A Pd-catalyzed asymmetric annulation process involving 5-bromopyrrole-2-carboxylate esters and vinyl aziridines has been developed. This method is significant for the enantioselective synthesis of pyrrole alkaloid natural products (Trost & Dong, 2007).
Antitumor Activity of Derivatives
Derivatives of 5-bromo-7-azaindolin-2-one containing a 2,4-dimethyl-1H-pyrrole-3-carboxamide moiety exhibit significant antitumor potency against various cancer cell lines. This highlights its potential as a candidate for cancer treatment research (Zhang et al., 2016).
Amidation Reactions
A method involving the direct coupling of alkali metal carboxylate salts with amines has been described for synthesizing amides. This technique is particularly valuable for compounds like lithium 5-bromo-1H-pyrrole-2-carboxylate, enabling the synthesis of analogues of pyrrole-2-aminoimidazole marine alkaloids (Goodreid et al., 2014).
Novel Cycloaddition Reactions
A formal [3 + 2] cycloaddition between ynamides and unprotected isoxazol-5-amines, catalyzed by AgNTf2, enables the creation of functionalized 5-amino-1H-pyrrole-3-carboxamide derivatives. This reaction features an unusual α-imino silver carbene intermediate (Cao et al., 2019).
Cascade Reactions for Pyrrole Cores
A cascade transformation involving the Ugi reaction followed by carbocyclization and retro-Claisen fragmentation provides access to a 1H-pyrrol-2(5H)-one core. This process is useful for synthesizing 5-oxo-2,5-dihydro-1H-pyrrole-2-carboxamides (Peshkov et al., 2014).
Radioactive Labeling
A convenient method has been developed for 14C-labeling of N-(2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-1H-pyrrole-2-carboxamide-[carboxy-14C], demonstrating its potential in radioactive labeling for scientific studies (Saemian & Shirvani, 2012).
Synthesis of Functionalized Pyrroles
The reactivity of 5-bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one toward primary aliphatic amines has been explored, leading to the synthesis of a series of highly functionalized pyrroles (Zanatta et al., 2021).
Antibacterial Agents
5-Bromoindole-2-carboxamides have been synthesized and evaluated for antibacterial activity against pathogenic Gram-negative bacteria, demonstrating significant potential as antibacterial agents (Mane et al., 2018).
Mechanism of Action
Target of Action
It is known that carboxamide moieties in similar compounds, such as indole derivatives, can form hydrogen bonds with a variety of enzymes and proteins, often inhibiting their activity .
Mode of Action
The presence of the carboxamide moiety in similar compounds has been shown to cause hydrogen bonds with various enzymes and proteins, which in many cases, inhibits their activity . This suggests that 5-bromo-1H-pyrrole-2-carboxamide may interact with its targets in a similar manner.
Biochemical Pathways
Compounds with similar structures have been found to inhibit the activity of various enzymes and proteins, suggesting that this compound may affect multiple biochemical pathways .
Pharmacokinetics
It is known that the compound is a pale-yellow to yellow-brown solid, and it is slightly soluble (36 g/L at 25 ºC), which may impact its bioavailability .
Result of Action
Similar compounds with carboxamide moieties have been found to inhibit the activity of various enzymes and proteins , suggesting that this compound may have similar effects.
Action Environment
It is known that the compound should be stored in a dry environment at 2-8°c , suggesting that temperature and humidity may impact its stability.
Safety and Hazards
The compound has been labeled with an exclamation mark pictogram, indicating that it may be harmful if swallowed (H302) and may cause an allergic skin reaction (H317) . Precautionary measures include wearing protective gloves and eye protection (P280), and rinsing cautiously with water in case of eye contact (P305+P351+P338) .
Biochemical Analysis
Biochemical Properties
It is known that pyrrole derivatives can interact with multiple receptors and enzymes
Cellular Effects
Other indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, and anticancer activities . It is possible that 5-bromo-1H-pyrrole-2-carboxamide may have similar effects on cells, but this needs to be confirmed through experimental studies.
Molecular Mechanism
It is known that indole derivatives can bind with high affinity to multiple receptors, potentially influencing gene expression and enzyme activity
Properties
IUPAC Name |
5-bromo-1H-pyrrole-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O/c6-4-2-1-3(8-4)5(7)9/h1-2,8H,(H2,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUCIXLJBQZTUQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=C1)Br)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10439564 | |
Record name | 5-bromo-1H-pyrrole-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10439564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17543-94-1 | |
Record name | 5-bromo-1H-pyrrole-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10439564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-1H-pyrrole-2-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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